molecular formula C6H10N2O5 B3125609 4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid CAS No. 327065-40-7

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid

Cat. No.: B3125609
CAS No.: 327065-40-7
M. Wt: 190.15 g/mol
InChI Key: MIQCCWBQWYWUKG-UHFFFAOYSA-N
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Description

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, characterized by a hydrazine moiety substituted with a methoxycarbonyl group (-COOCH₃) at the second nitrogen position. The hydrazino-carboxylic acid backbone allows for diverse functionalization, making it a scaffold for synthesizing bioactive molecules or metal chelators .

Properties

IUPAC Name

4-(2-methoxycarbonylhydrazinyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c1-13-6(12)8-7-4(9)2-3-5(10)11/h2-3H2,1H3,(H,7,9)(H,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQCCWBQWYWUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid typically involves the reaction of hydrazine derivatives with methoxycarbonyl compounds under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by esterification with methanol to introduce the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazino group under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazino compounds.

Scientific Research Applications

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Applications Source (Evidence ID)
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid (hypothetical) C₇H₁₀N₂O₅* ~218.17 Hydrazino + methoxycarbonyl Antioxidant (inferred from analogs)
4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoic acid C₁₃H₁₆N₂O₅ 280.28 4-Methoxyphenyl acetohydrazide Not specified; potential ligand or intermediate
4-{2-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]hydrazino}-4-oxobutanoic acid C₁₃H₁₄N₄O₄S 322.34 Benzimidazole-sulfanyl acetyl group Chelation with oxovanadium(IV) ions
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid C₁₆H₂₂N₂O₅ 322.36 Bulky phenoxyacetyl group Research chemical (specific use not stated)
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid C₁₁H₁₇NO₅ 243.25 Piperidine ring + methoxycarbonyl Drug impurity reference standard
4-(2-Acetylhydrazino)-4-oxobutanoic acid (AOBAH) C₆H₁₀N₂O₄ 174.15 Acetyl hydrazino group Vanadium(IV) chelation; electrochemical studies

*Hypothetical formula based on structural analogy to and .

Key Differences and Implications

The benzimidazole-sulfanyl variant () exhibits strong metal-chelating properties due to sulfur and nitrogen donor atoms, making it suitable for electrochemical applications . The phenoxyacetyl derivative () has a bulky, lipophilic substituent, which may improve membrane permeability but increase metabolic instability.

Functional Group Effects: Methoxycarbonyl vs. Piperidino vs. Hydrazino: Replacing the hydrazino group with a piperidine ring () eliminates hydrogen-bonding capacity, reducing solubility but increasing basicity.

Biological Activity: Antioxidant activity is noted in 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (13.4% DPPH scavenging at 1 μM) , while the benzimidazole derivative () is tailored for metal coordination rather than redox activity. The AOBAH compound () forms stable oxovanadium(IV) chelates with square pyramidal geometry, relevant to catalytic or medicinal applications.

Safety and Toxicity: Compounds like 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid () exhibit acute oral toxicity (Category 4) and respiratory irritation, emphasizing the need for structural optimization to mitigate hazards.

Biological Activity

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid, also known as (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that allows it to interact with various biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound consists of a hydrazinyl functional group and a methoxycarbonyl moiety, contributing to its reactivity and biological interactions. The molecular formula is C₆H₈N₂O₃, and its CAS number is 327064-76-6. The synthesis typically involves the reaction of hydrazine derivatives with methoxycarbonyl-containing compounds under controlled conditions, optimizing yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present in the compound facilitate the formation of hydrogen bonds and covalent interactions, which can modulate enzymatic activities and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.
  • Signal Transduction Modulation : By interacting with receptors, this compound can alter signaling pathways that are critical for cell growth and differentiation.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in antibiotic development.
  • Anticancer Effects : Preliminary investigations indicate that this compound may possess cytotoxic properties against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism may involve apoptosis induction or cell cycle arrest .
  • Anti-inflammatory Activity : Some research suggests that the compound could modulate inflammatory responses by inhibiting cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 1 mM.
  • Cytotoxicity Testing : In vitro assays demonstrated that the compound induced cytotoxic effects in MCF-7 cells with an IC₅₀ value of approximately 25 µM, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced cytotoxicity in MCF-7 cells
Anti-inflammatoryModulated COX enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid
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4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid

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